Unmatched Potency and Selectivity for Homomeric ASIC1a vs. Broad-Spectrum Amiloride
PcTx1 inhibits homomeric ASIC1a currents with an IC50 of 0.9 nM, making it over 20,000-fold more potent than the broad-spectrum ASIC inhibitor amiloride, which has a reported IC50 of ~20 μM for ASIC currents [1]. Critically, at 100 nM—a concentration sufficient for near-complete ASIC1a blockade—PcTx1 displays no detectable effect on ASIC1b, ASIC2a, ASIC3, various heteromeric ASIC channels, ENaC, or KV2.1/2.2/4.2/4.3 channels expressed in oocytes [2]. This high potency and narrow selectivity profile is essential for isolating ASIC1a's contribution in mixed neuronal populations.
| Evidence Dimension | Inhibitory Potency at ASIC1a |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | Amiloride, IC50 = ~20,000 nM (20 μM) |
| Quantified Difference | >22,000-fold more potent |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing rat ASIC1a |
Why This Matters
Enables specific ASIC1a inhibition at concentrations that do not perturb other ion channels, ensuring experimental data reflects ASIC1a function alone.
- [1] Escoubas P, De Weille JR, Lecoq A, et al. Isolation of a tarantula toxin specific for a class of proton-gated Na+ channels. *J Biol Chem*. 2000;275(33):25116-25121. View Source
- [2] PeptideDB. Psalmotoxin 1. Accessed 2026. View Source
